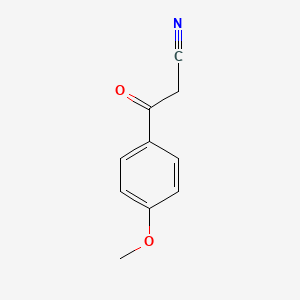

3-(4-Methoxyphenyl)-3-oxopropanenitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEPUFCALLUUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283505 | |

| Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-47-7 | |

| Record name | 3672-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methoxyphenyl 3 Oxopropanenitrile and Analogous β Ketonitriles

Classical and Established Synthetic Approaches

Traditional methods for synthesizing β-ketonitriles often rely on the condensation of nitrile anions with ester functionalities, a testament to the foundational principles of carbanion chemistry.

The condensation of nitrile anions with carboxylic esters represents a long-established route to β-ketonitriles. This reaction, analogous to the Claisen condensation, involves the deprotonation of an activated nitrile, such as acetonitrile (B52724), to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an ester, like methyl 4-methoxybenzoate, leading to the formation of the β-ketonitrile framework after a series of steps.

Historically, various bases have been employed to facilitate this transformation. Early methods utilized bases such as sodium methoxide (B1231860) and sodium ethoxide. nih.gov The use of stronger bases like sodium amide was found to improve reaction efficiency, though it presented challenges, including the potential for amidine side-product formation and the inherent risks associated with sodium amide. nih.gov The reaction mechanism necessitates two equivalents of the base and nitrile because the resulting β-ketonitrile product is more acidic than the starting nitrile, driving the equilibrium towards completion. nih.gov

The general scheme for this condensation is as follows:

Step 1: A strong base deprotonates acetonitrile, forming a resonance-stabilized nitrile anion.

Step 2: The nitrile anion acts as a nucleophile, attacking the carbonyl group of the ester (e.g., methyl 4-methoxybenzoate).

Step 3: The tetrahedral intermediate collapses, eliminating the alkoxide (e.g., methoxide) to yield the desired β-ketonitrile.

This approach remains a fundamental strategy, though it often requires stoichiometric amounts of strong bases and can have limitations regarding substrate scope and functional group tolerance.

A refined and more sustainable approach to the classical condensation involves the acylation of the acetonitrile anion using inexpensive and readily available reagents. nih.gov A notable development in this area is the use of potassium tert-butoxide (KOt-Bu) as the base in ethereal solvents. nih.gov This method has been successfully applied to the synthesis of a variety of β-ketonitriles from both esters and lactones. nih.gov

Research has shown that for the reaction to proceed efficiently and to minimize the formation of side products under ambient conditions, the addition of a catalytic amount of isopropanol (B130326) or a phase-transfer catalyst like 18-crown-6 (B118740) is often necessary. nih.gov The deprotonation of acetonitrile with a strong base generates a nitrile-stabilized carbanion, which exists in resonance with a ketene (B1206846) iminate anion. nih.gov This nucleophile then acylates the ester. When lactones are used as the acylating agent, the reaction yields derivatized cyclic hemiketals. nih.gov

This method provides a greener and more scalable process for producing β-ketonitriles and their derivatives. nih.gov The use of an inexpensive base like KOt-Bu and the ability to perform the reaction under milder conditions enhance its applicability in both academic and industrial settings. nih.gov

| Reactants | Base | Solvent | Additive | Product Type | Ref. |

| Acetonitrile, Esters | KOt-Bu | Ethereal Solvents | Isopropanol / 18-crown-6 | β-Ketonitrile | nih.gov |

| Acetonitrile, Lactones | KOt-Bu | Ethereal Solvents | Isopropanol / 18-crown-6 | Derivatized Cyclic Hemiketal | nih.gov |

Modern Catalytic and Advanced Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and efficient catalytic methods for preparing β-ketonitriles, offering advantages such as milder reaction conditions, broader substrate scope, and improved functional group tolerance.

A novel, metal-free approach for the synthesis of β-ketonitriles involves the use of N-Heterocyclic Carbene (NHC) organocatalysis. organic-chemistry.orgacs.orgnih.gov This method facilitates a radical coupling reaction between aldehydes and a cyanating reagent like azobis(isobutyronitrile) (AIBN). organic-chemistry.orgacs.orgnih.gov The protocol is particularly effective for creating β-ketonitriles that feature a congested quaternary carbon center at the α-position. organic-chemistry.orgacs.org

The reaction proceeds under mild conditions and demonstrates high efficiency and broad substrate compatibility, accommodating a variety of aromatic, heteroaryl, and aliphatic aldehydes. organic-chemistry.org In a typical procedure, the aldehyde (e.g., 4-methoxybenzaldehyde) is reacted with AIBN in the presence of an NHC precatalyst and a base such as cesium carbonate (Cs₂CO₃) in toluene. organic-chemistry.org Yields for this transformation can be very high, in some cases exceeding 99%. organic-chemistry.orgacs.org

Mechanistic studies indicate that the reaction likely proceeds through a single-electron transfer (SET) pathway, highlighting the expanding role of NHCs in mediating radical transformations. organic-chemistry.org This environmentally friendly alternative to traditional metal-catalyzed methods enhances the versatility of organocatalysis in modern synthesis. organic-chemistry.org

| Aldehyde Substrate | Cyanation Reagent | Catalyst System | Conditions | Product | Yield | Ref. |

| Various Aldehydes | AIBN | NHC precatalyst, Cs₂CO₃ | Toluene, 80 °C, Argon | β-Ketonitrile with α-quaternary center | Up to >99% | organic-chemistry.orgacs.orgnih.gov |

Transition-metal catalysis, particularly with palladium, has become a cornerstone of modern C-C bond formation, providing powerful tools for the synthesis of complex carbonyl compounds.

A significant advancement is the development of a palladium-catalyzed carbonylative α-arylation of unactivated nitriles. nih.gov This process constructs β-ketonitriles by coupling three components: an aryl iodide (like 4-iodoanisole), carbon monoxide (CO), and a nitrile coupling partner. nih.gov A key advantage of this methodology is that it does not require pre-functionalization of the nitrile, making it a more direct and atom-economical route. nih.gov

The reaction tolerates a wide range of (hetero)aryl iodides and various nitriles, consistently producing the desired β-ketonitriles in good to excellent yields (typically 63–93%). nih.gov The transformation is achieved using a simple and commercially available palladium catalyst system, often with a phosphine (B1218219) ligand, at a relatively low catalyst loading. organic-chemistry.org This method is also suitable for isotopic labeling, as the carbonyl group can be conveniently labeled using ¹³C-labeled carbon monoxide. nih.gov The development of catalysts with sterically hindered, electron-rich ligands has been crucial to the success of these α-arylation reactions, as they accelerate the key reductive elimination step from the arylpalladium intermediate. organic-chemistry.orgnih.gov

| Aryl Halide | Nitrile | CO Source | Catalyst System | Product | Yield Range | Ref. |

| (Hetero)aryl Iodides | Unactivated Nitriles | CO gas or CO surrogate | Palladium precursor and ligand | β-Ketonitrile | 63-93% |

Transition-Metal-Mediated Approaches

Ruthenium-Catalyzed Selective Cross-Coupling Reactions

Ruthenium-based catalysts have emerged as powerful tools for carbon-carbon bond formation, offering high selectivity and efficiency. In the context of β-ketonitrile synthesis, ruthenium catalysis facilitates the selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols through a hydrogen transfer mechanism. rsc.org This approach allows for the branch-selective hydroacylation of acrylonitrile (B1666552) derivatives, yielding versatile β-ketonitriles. rsc.org The reaction can proceed with a wide array of non-chelating aldehydes or alcohols, demonstrating broad substrate applicability. rsc.org Mechanistic studies suggest that the transformation occurs via a keteniminate ruthenium intermediate. rsc.org

Another relevant ruthenium-catalyzed method is the α-alkylation of arylmethyl nitriles with alcohols. acs.orgcapes.gov.br This process, often described as a "borrowing hydrogen" strategy, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the nitrile. acs.orgacs.org The catalyst, typically a ruthenium pincer complex, facilitates this atom-economical transformation where water is the sole byproduct. acs.orgcolab.ws While this method directly produces α-alkylated nitriles rather than β-ketonitriles, the underlying principles of ruthenium-mediated activation of reactants are foundational to the development of more complex coupling reactions. acs.orgacs.org

Table 1: Examples of Ruthenium-Catalyzed Reactions for Nitrile Functionalization This table is representative of ruthenium-catalyzed reactions on nitriles and related compounds, illustrating the types of transformations possible.

| Catalyst Type | Reactants | Product Type | Key Feature | Reference |

| Ruthenium Pincer Complex | Arylmethyl nitrile, Primary alcohol | α-Alkylated nitrile | "Borrowing hydrogen" mechanism; atom-economical | acs.org |

| Ruthenium Complex | α,β-Unsaturated nitrile, Aldehyde/Alcohol | β-Ketonitrile | Selective hydroacylation via hydrogen transfer | rsc.org |

| NNN Pincer–Ruthenium Complex | Benzyl (B1604629) nitrile, Benzyl alcohol | α-Alkylated nitrile | High yield and selectivity with specific ligands | researchgate.net |

Electrochemical Synthesis Methods for β-Ketonitriles

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh oxidants or metal catalysts. researchgate.net The synthesis of β-ketonitriles can be achieved through the anodic oxidation of aryl methyl ketones in the presence of a cyanide source. researchgate.net This method has been successfully applied using sources like trimethylsilyl (B98337) cyanide (Me₃SiCN) or potassium cyanide (KCN) under metal- and oxidant-free conditions. researchgate.net The process is often facilitated by an iodine mediator, where I₂ is generated electrochemically. researchgate.net

One specific protocol involves the electrolysis of a mixture containing an aryl methyl ketone (such as 4-methoxyacetophenone, a direct precursor) and potassium iodide in methanol. organic-chemistry.org This method has been demonstrated to be scalable, allowing for gram-scale synthesis using simple equipment like a DC power supply. researchgate.net The reaction proceeds under mild conditions in an undivided cell, using inexpensive materials like pencil graphite (B72142) for the electrodes. organic-chemistry.org Related electrochemical methods have also been developed for synthesizing β-hydroxynitriles by reacting benzyl alcohols with acetonitrile, where the β-hydroxynitrile can be further oxidized to the corresponding β-ketonitrile. koreascience.kr

Table 2: Conditions for Electrochemical Synthesis of β-Ketonitriles from Aryl Methyl Ketones

| Cyanide Source | Mediator/Electrolyte | Solvent | Key Feature | Reference |

| KCN | KI | Methanol | Metal-free anodic oxidation; scalable | researchgate.netorganic-chemistry.org |

| Me₃SiCN | I₂ | Not specified | Direct cyanation of aryl methyl ketones | researchgate.net |

| Acetonitrile | Not specified | Acetonitrile | Synthesis via a β-hydroxynitrile intermediate from benzyl alcohol | koreascience.kr |

Synthesis from β-Oxodithioesters and Hydroxylamine (B1172632)

An unconventional and highly chemoselective method for preparing β-ketonitriles involves the reaction of β-oxodithioesters with hydroxylamine. acs.org This transformation is notable because the outcome is critically dependent on the reaction conditions; the same starting materials can be directed to form isoxazoles under a different set of parameters. acs.org

To produce β-ketonitriles, the reaction between a β-oxodithioester and hydroxylamine hydrochloride is carried out in ethanol (B145695) at room temperature in the presence of sodium hydroxide. acs.org The reaction proceeds in high yields and is sensitive to light, with green, red, or white light proving more effective than blue light. acs.org The proposed mechanism involves the formation of a thiohydroxamic acid intermediate, which then undergoes homolysis to yield the final β-ketonitrile product. acs.org This method has been successfully applied to a range of β-oxodithioesters with different aryl substituents, including those with methoxy (B1213986) groups, demonstrating its utility for synthesizing compounds like 3-(4-Methoxyphenyl)-3-oxopropanenitrile. acs.org

Table 3: Synthesis of β-Ketonitriles from β-Oxodithioesters and Hydroxylamine Data derived from studies on various substituted phenyl derivatives.

| Aryl Substituent on β-Oxodithioester | Base | Solvent | Conditions | Yield (%) | Reference |

| Phenyl | NaOH | Ethanol | Room Temperature, Daylight | 89 | acs.org |

| 4-Methylphenyl | NaOH | Ethanol | Room Temperature, Daylight | 87 | acs.org |

| 4-Methoxyphenyl (B3050149) | NaOH | Ethanol | Room Temperature, Daylight | 85 | acs.org |

| 4-Chlorophenyl | NaOH | Ethanol | Room Temperature, Daylight | 86 | acs.org |

Cyanation of Haloacetophenones

A classical and direct route to this compound is the nucleophilic substitution of a haloacetophenone with a cyanide salt. This reaction typically involves the treatment of 2-bromo-4'-methoxyacetophenone (B141222) or 2-chloro-4'-methoxyacetophenone with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).

The mechanism is a standard Sₙ2 reaction where the cyanide anion (CN⁻) acts as a nucleophile, attacking the α-carbon of the acetophenone (B1666503) and displacing the halide (Br⁻ or Cl⁻). The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the cyanide salt and promote the nucleophilic attack. This method is straightforward and relies on readily available starting materials.

Optimized and Efficient Synthetic Protocols

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has been shown to significantly enhance the efficiency of reactions involving β-ketonitrile intermediates by reducing reaction times and often improving yields. mdpi.com For example, β-ketonitriles are used as key building blocks in the microwave-assisted, multi-component synthesis of various heterocyclic compounds. rsc.orgasianpubs.org

In one application, derivatives of β-ketonitriles react with hydrazine (B178648) under microwave irradiation (100 W, 150 °C) for just 5 minutes to produce 5-amino pyrazoles in high yield. rsc.org These intermediates can then be used in subsequent microwave-assisted steps to create more complex molecules like pyrazolo[1,5-a]pyrimidinones. rsc.org Similarly, MAOS has been employed in the efficient, one-pot synthesis of highly substituted dihydrofurans from β-ketonitriles, aldehydes, and pyridinium (B92312) salts. asianpubs.org These examples highlight how MAOS can be a powerful tool for the rapid and efficient transformation of β-ketonitriles into other valuable chemical entities. mdpi.comrsc.org

Gram-Scale Synthetic Implementations

The ability to scale a synthesis to the gram-level or higher is crucial for practical applications. Several methodologies for producing β-ketonitriles and related compounds have been successfully implemented on a gram scale. beilstein-journals.orgorgsyn.org For instance, the electrochemical synthesis of β-ketosulfones, a related class of compounds, has been demonstrated on a gram scale using simple and inexpensive equipment. organic-chemistry.org

A three-step, gram-scale synthesis of hydroxytyrosol (B1673988) starting from catechol has been reported, which involves the formation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, a haloacetophenone derivative structurally similar to the precursor for our target compound. mdpi.com In this protocol, 100 grams of the starting catechol were used, demonstrating the robustness of reactions on such substituted aromatic systems. mdpi.com Purification for these larger-scale reactions often involves column chromatography or recrystallization to isolate the final product in high purity. orgsyn.orgmdpi.com These examples show that established chemical transformations can be adapted for larger quantities, a key consideration for the practical synthesis of this compound.

Chemical Reactivity and Transformations of 3 4 Methoxyphenyl 3 Oxopropanenitrile

Nucleophilic Reactions and Addition Processes

3-(4-Methoxyphenyl)-3-oxopropanenitrile, a β-ketonitrile, possesses a reactive methylene (B1212753) group flanked by two electron-withdrawing groups (a benzoyl group and a nitrile group). This structural feature imparts significant acidity to the α-protons, facilitating deprotonation to form a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of chemical transformations.

The nucleophilic nature of the active methylene group is central to its utility in building more complex molecular architectures, particularly in the synthesis of heterocyclic compounds through subsequent cyclization steps.

Cyclization Reactions Leading to Heterocyclic Scaffolds

The dual functionality of this compound, with its ketone, nitrile, and active methylene groups, makes it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic systems. These reactions typically involve condensation with a complementary reactant, followed by an intramolecular cyclization to form the stable heterocyclic ring.

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The synthesis of substituted pyridines and pyrimidines can be achieved using this compound as a key building block. For the construction of pyridine rings, the compound can react with various active methylene compounds or their equivalents.

Pyrimidine derivatives, which are core structures in many biologically important molecules like nucleic acids, can also be synthesized. niscpr.res.in These syntheses often involve the reaction of the β-ketonitrile with compounds containing a urea, thiourea (B124793), or guanidine (B92328) moiety. The initial condensation is followed by a base-catalyzed ring closure to form the pyrimidine ring. niscpr.res.in For example, the reaction with substituted ureas can lead to the formation of 2-oxo-pyrimidine derivatives. niscpr.res.in

| Reactant(s) | Reagent(s)/Conditions | Product Class |

| This compound & Substituted Urea | Base-catalyzed cyclization | 2-Oxo-pyrimidine derivatives |

| This compound & Malononitrile | Basic conditions | Substituted Pyridine |

Formation of Pyrazoles and Pyrazolo[3,4-b]pyridines

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are readily synthesized from 1,3-dicarbonyl compounds. The reaction of this compound with hydrazine (B178648) or its derivatives is a standard method for pyrazole (B372694) ring formation. slideshare.net This condensation typically proceeds via an initial attack of the hydrazine at one of the carbonyl carbons, followed by cyclization and dehydration.

The fused heterocyclic system, pyrazolo[3,4-b]pyridine, is of significant interest in medicinal chemistry due to its diverse biological activities. researchgate.netmdpi.com The synthesis of this scaffold can be achieved through multi-component reactions. For example, reacting a 5-aminopyrazole with an aromatic aldehyde and ethyl pyruvate (B1213749) can yield ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylates. cardiff.ac.uk Another approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, which undergo a cascade 6-endo-dig cyclization to form the pyrazolo[3,4-b]pyridine framework. nih.gov This method allows for the introduction of various substituents, including halogens. nih.gov

| Reactant(s) | Reagent(s)/Conditions | Product Class |

| This compound & Hydrazine Hydrate | Cyclocondensation | 5-(4-methoxyphenyl)pyrazole |

| 5-Aminopyrazole & Benzoylacetone | Basic conditions | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole & Alkynyl Aldehyde | Ag(CF3CO2), TfOH | Halogenated/Non-halogenated Pyrazolo[3,4-b]pyridines |

Generation of Furan (B31954) and Dihydrofuran Derivatives

Furan derivatives, which are found in numerous natural products and pharmacologically active compounds, can be synthesized using this compound. researchgate.net A common strategy is the Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound. While the starting material is a 1,3-dicarbonyl equivalent, it can be elaborated into a 1,4-dicarbonyl intermediate. For instance, reaction with an α-haloketone can lead to an intermediate that cyclizes to form a substituted furan. organic-chemistry.org

The synthesis of 2,3-dihydrofurans can be achieved through various methods, including tandem intramolecular ring-opening/recyclization processes of activated cyclopropanes. organic-chemistry.org A three-component reaction involving β-ketonitriles, aldehydes, and pyridinium (B92312) ylide precursors can also yield highly substituted trans-4,5-dihydrofuran-3-carbonitriles through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. organic-chemistry.org

| Reactant(s) | Reagent(s)/Conditions | Product Class |

| This compound & α-Haloketone | Base, followed by acid-catalyzed cyclization | Substituted Furan |

| This compound, Aldehyde, Pyridinium Ylide | Piperidine | trans-4,5-Dihydrofuran-3-carbonitrile |

Construction of Oxazoles, Thioazoles, and Isoxazoles

Oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom. One synthetic route involves the reaction of this compound with a source of nitrogen and a cyclizing agent. For instance, α-bromoketones can react with benzylamines under visible-light photocatalysis to form substituted oxazoles. organic-chemistry.org Another powerful method is the van Leusen oxazole (B20620) synthesis, which uses tosylmethyl isocyanide (TosMIC) to react with aldehydes, although modifications are needed to incorporate the diketone structure. nih.govmdpi.com

Thiazoles, the sulfur-containing analogs of oxazoles, can be prepared from similar precursors. For example, reacting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea in ethanol (B145695) leads to the formation of a 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. nih.gov

Isoxazoles can be formed via a [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-diketone. nih.gov This method, when conducted in an aqueous medium under mild basic conditions, provides an environmentally friendly route to 3,4,5-trisubstituted isoxazoles. nih.gov The reaction of this compound with hydroxylamine (B1172632) hydrochloride also serves as a direct method to construct the isoxazole (B147169) ring. derpharmachemica.com

| Reactant(s) | Reagent(s)/Conditions | Product Class |

| This compound & Nitrile Oxide | DIPEA, Water/Methanol | 3,4,5-Trisubstituted Isoxazole nih.gov |

| This compound & Hydroxylamine HCl | Cyclocondensation | 5-(4-methoxyphenyl)isoxazole derpharmachemica.com |

| Precursor α-bromoketone & Thiourea | Ethanol, reflux | 2-Aminothiazole derivative nih.gov |

| N-propargylamides & Alkyl halides | Gold/Copper photocatalysis | Alkyl oxazoles organic-chemistry.org |

Synthesis of Triazoles and Oxaselenoles

Triazoles, five-membered rings with three nitrogen atoms, are important scaffolds in medicinal chemistry. nih.gov The synthesis of 1,2,4-triazoles can be achieved from this compound through multi-step sequences. For instance, the starting material can be converted to an intermediate which then reacts with hydrazine and subsequently undergoes cyclization. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles, typically involving an alkyne and an azide. nih.govisres.org The aza-Michael addition of 1,2,4-triazole (B32235) to α,β-unsaturated ketones derived from 4-methoxybenzaldehyde (B44291) provides access to β-(1,2,4-triazol-1-yl) ketones. mdpi.com

The synthesis of oxaselenoles, which are five-membered rings containing both oxygen and selenium, is a more specialized area. The synthesis of related selenophenyl-functionalized pyrazolo[3,4-b]pyridines has been demonstrated, showcasing the incorporation of selenium into complex heterocyclic systems. This was achieved by reacting an iodine-functionalized pyrazolo[3,4-b]pyridine with diphenyl diselenide in the presence of a copper catalyst. nih.gov

| Reactant(s) | Reagent(s)/Conditions | Product Class |

| Chalcone derivative & 1,2,4-Triazole | bcmim-Cl, heat | β-(1,2,4-triazol-1-yl) ketone mdpi.com |

| Iodine-functionalized pyrazolo[3,4-b]pyridine & Diphenyl diselenide | CuI, Cs2CO3 | Selenophenyl-pyrazolo[3,4-b]pyridine nih.gov |

| Hydroxylamine & Nitriles | Copper catalyst | 1,2,4-Triazole nih.gov |

Pyrrole (B145914) Annulation Reactions for Densely Functionalized Cyanopyrroles

The β-ketonitrile moiety in this compound serves as a versatile precursor for the synthesis of complex heterocyclic structures. One notable application is in the construction of densely functionalized 3-cyanopyrroles. A highly efficient, three-component reaction has been developed utilizing β-ketonitriles, such as this compound, along with α-hydroxyketones and primary amines. nih.gov This method provides selective access to 3-cyanopyrroles with yields ranging from 55% to 90%. nih.gov The reaction is typically catalyzed by acetic acid (AcOH) in ethanol (EtOH) at a moderate temperature of 70°C, demonstrating its efficiency under mild conditions. nih.govntu.edu.sg

The broad applicability of this reaction allows for the synthesis of a diverse library of pyrrole derivatives by varying the substituent on the primary amine and the structure of the α-hydroxyketone. nih.gov The resulting N-substituted 2,3,5-functionalized 3-cyanopyrroles are valuable intermediates in medicinal chemistry and materials science. ntu.edu.sg The reaction mechanism is believed to proceed through a cascade of three key processes, highlighting the reactivity of the starting materials. nih.govntu.edu.sg The utility of this protocol is further underscored by its scalability, functioning effectively on a gram scale. ntu.edu.sg

Table 1: Three-Component Synthesis of Densely Functionalized 3-Cyanopyrroles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Product Type | Yield Range | Citation |

| This compound | α-Hydroxyketone | Primary Amine | Acetic Acid | Ethanol | 70°C | Densely Functionalized 3-Cyanopyrrole | 55-90% | nih.govntu.edu.sg |

Cyclopropanation Reactions involving α-Diazo-β-ketonitriles

While direct cyclopropanation using this compound is less common, its derivatives, specifically α-diazo-β-ketonitriles, are key intermediates in the synthesis of cyclopropanes. The initial step involves the conversion of the β-ketonitrile to its corresponding α-diazo derivative. This transformation is typically achieved through a diazo-transfer reaction.

Once formed, the α-diazo-β-ketonitrile can react with alkenes, often in the presence of a metal catalyst, to yield highly functionalized cyclopropanes. wikipedia.org A common method involves the reaction of diazo compounds with olefins, which can proceed through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. wikipedia.org Subsequent denitrogenation of the pyrazoline, either thermally or photochemically, results in the formation of the cyclopropane (B1198618) ring. wikipedia.org This approach is advantageous as it can be performed under metal-free conditions and produces only nitrogen gas as a byproduct. wikipedia.org The use of rhodium(II) or copper(I) catalysts is also prevalent, as they can form metal-carbene intermediates from the diazo compound, which then add to the alkene in a stereospecific manner. organic-chemistry.org

Table 2: General Scheme for Cyclopropanation via α-Diazo-β-ketonitriles

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Citation |

| 1. Diazo Transfer | This compound, Diazo transfer agent | Base | α-Diazo-3-(4-methoxyphenyl)-3-oxopropanenitrile | N/A |

| 2. Cyclopropanation | α-Diazo-β-ketonitrile, Alkene | Metal catalyst (e.g., Rh(II), Cu(I)) or Heat/Light | Functionalized Cyclopropane | wikipedia.orgorganic-chemistry.org |

Other Significant Chemical Derivatizations and Functionalizations

Conversion to 3-Amino Alcohols

The conversion of β-ketonitriles like this compound into 3-amino alcohols is a valuable transformation for synthesizing intermediates used in pharmaceuticals. aalto.fi This conversion requires the reduction of both the ketone and the nitrile functionalities. A common strategy involves the reduction of the ketone to a hydroxyl group and the nitrile to a primary amine.

One approach is the reduction of the corresponding β-amino ketone, which can be formed from the β-ketonitrile. nih.gov The diastereoselective reduction of these β-amino ketones can be controlled to produce either syn or anti 1,3-amino alcohols. nih.gov For instance, reduction with samarium(II) iodide has been shown to provide divergent selectivity based on the N-protecting group, allowing access to both diastereomers. nih.gov Alternatively, direct reduction methods can be employed. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the ketone and the nitrile, though this may sometimes lead to the formation of diamines. nih.gov Catalytic hydrogenation, for example using Raney Nickel, is another method to convert the nitrile to an amine, often following the reduction of the ketone. nih.gov

Table 3: Selected Methods for the Synthesis of 3-Amino Alcohols from β-Ketonitrile Derivatives

| Starting Material | Reagent(s) | Product Stereochemistry | Citation |

| N-Aryl β-Amino Ketone | Samarium(II) Iodide | anti 1,3-Amino Alcohol | nih.gov |

| N-Acyl β-Amino Ketone | Samarium(II) Iodide | syn 1,3-Amino Alcohol | nih.gov |

| β-Nitro Alcohol (from Henry reaction) | Raney-Ni / H₂ | β-Amino Alcohol | nih.gov |

| α-Amino Ketone | Various reducing agents | α-Amino Alcohol | nih.gov |

Decyanation Strategies to Yield Ketones

The removal of the cyano group from this compound results in the formation of the corresponding ketone, 4'-methoxyacetophenone. This reductive decyanation is a synthetically useful transformation. psu.edu Various methods have been developed to achieve this cleavage of the C-CN bond. nih.gov

One of the most established methods involves the use of dissolving alkali metals, such as sodium or lithium in liquid ammonia. nih.govumich.edu This process occurs via an electron transfer mechanism, forming a radical anion intermediate which then expels the cyanide ion. nih.gov Another effective approach utilizes transition metal catalysis. Rhodium-catalyzed reductive cleavage with a hydrosilane as the reducing agent can decyanate a wide range of nitriles under mild conditions. organic-chemistry.org More recently, nickel-catalyzed methods have been developed. A system using a nickel(II) complex with a phosphine (B1218219) ligand and tetramethyldisiloxane (TMDS) as a hydride source efficiently removes the cyano group. nih.gov An alternative nickel-catalyzed protocol uses hydrogen gas as the reductant, offering a greener and milder option. nih.gov

Table 4: Methods for Reductive Decyanation of Nitriles

| Method | Reagents/Catalyst | Key Features | Citation |

| Dissolving Metal Reduction | Alkali Metal (e.g., Na, K, Li), Liquid NH₃ or HMPA | Widely used, effective for various nitriles. | nih.govumich.edu |

| Rhodium Catalysis | Rhodium complex, Hydrosilane | Mild conditions, broad substrate scope. | organic-chemistry.org |

| Nickel Catalysis (Method A) | Ni(acac)₂, PCy₃, TMDS, AlMe₃ | Efficient, tolerates various functional groups. | nih.gov |

| Nickel Catalysis (Method B) | Ni(cod)₂, PCy₃, H₂ (1 bar), AlMe₃ | Milder, uses H₂ gas as reductant. | nih.gov |

Reactions with Alkenes in the Presence of Metal Acetates

The reaction of β-dicarbonyl compounds, including β-ketonitriles, with alkenes can be mediated by metal oxidants like manganese(III) acetate (B1210297) or palladium acetate. These reactions typically proceed through a radical or an organometallic intermediate to form new carbon-carbon bonds.

In the presence of manganese(III) acetate, this compound can generate an α-cyano-β-oxo radical. This radical can then add to the double bond of an alkene. The resulting radical intermediate can undergo further oxidation and/or elimination to yield various products, such as unsaturated ketones or lactones, depending on the reaction conditions and the structure of the alkene. This method provides a powerful tool for the oxidative addition of the β-ketonitrile framework to olefins.

Similarly, palladium(II) acetate can catalyze the reaction between β-ketonitriles and alkenes. This transformation often involves the formation of a palladium enolate, which can then undergo migratory insertion with the alkene, followed by β-hydride elimination to afford α-alkenylated β-ketonitriles. These reactions expand the synthetic utility of this compound by allowing for its direct functionalization via C-H activation or related pathways.

Table 5: General Reaction of β-Ketonitriles with Alkenes

| Metal Acetate | Proposed Intermediate | Typical Product Type | Citation |

| Manganese(III) Acetate | α-Cyano-β-oxo radical | Dihydrofurans, unsaturated adducts | N/A |

| Palladium(II) Acetate | Palladium enolate | α-Alkenylated β-ketonitrile | N/A |

Mechanistic Investigations of Reactions Involving 3 4 Methoxyphenyl 3 Oxopropanenitrile

Elucidation of Radical Reaction Mechanisms

Radical reactions, which involve species with unpaired electrons, offer unique pathways for bond formation. The active methylene (B1212753) group in 3-(4-Methoxyphenyl)-3-oxopropanenitrile, positioned between two electron-withdrawing groups (carbonyl and nitrile), is a potential site for radical-mediated transformations.

Single-Electron Transfer (SET) is a fundamental step in many radical reactions, where an electron is transferred from one molecule to another, generating radical ions. In the context of this compound, an SET process can initiate a reaction cascade. For instance, electrochemical methods can be used to achieve redox processes where electrons act as "traceless" reagents. researchgate.net A sulfur radical can be formed through the SET oxidation of a thiophenol at an anode, which can then react with another molecule. researchgate.net Similarly, photocatalysis can induce SET. For example, a photocatalyst like [Ru(bpy)3]2+, upon excitation by visible light, can engage in an electron-transfer process with a suitable substrate to generate radical intermediates. nih.gov Such processes could involve this compound either as the electron donor or acceptor, depending on the reaction partners, leading to the formation of a radical intermediate that can undergo further reactions.

Confirming the presence of short-lived radical intermediates is a significant challenge in mechanistic studies. Radical trapping experiments are a key technique used to provide evidence for radical pathways. whiterose.ac.uk In this method, a "radical trap," a molecule that reacts rapidly with radicals to form a stable, characterizable product, is added to the reaction mixture. If a reaction proceeds through a radical intermediate, the trap will intercept it, and the detection of the resulting stable adduct provides strong evidence for the proposed radical mechanism. whiterose.ac.uk

Common radical traps include nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and triethyl phosphite (B83602). researchgate.net For instance, if a reaction involving this compound was suspected to generate a carbon-centered radical at the C2 position, the addition of TEMPO would result in the formation of a stable alkoxyamine adduct, which could be isolated and identified using techniques like mass spectrometry and NMR spectroscopy.

Table 1: Examples of Radical Traps and Their Applications

| Radical Trap | Type of Radical Trapped | Characteristics of Trapped Product |

| TEMPO | Carbon-centered radicals | Forms a stable alkoxyamine adduct. |

| Triethyl phosphite (P(OEt)₃) | Oxygen- and sulfur-centered radicals | Forms stable phosphate (B84403) or thiophosphate esters. researchgate.net |

| Diphenylpicrylhydrazyl (DPPH) | Various radicals | Stable radical itself; trapping results in loss of its characteristic deep violet color. |

The formation of carbon-sulfur (C-S) bonds is a vital transformation in organic synthesis, and radical-based methods have emerged as powerful tools for this purpose. researchgate.net Mechanistic investigations suggest that many photocatalytic and electrochemical C-S bond-forming reactions proceed via the generation of a sulfur-centered radical. rsc.org This is often achieved through the SET oxidation of thiols, sulfonyl hydrazides, or thiosulfates. researchgate.netnih.govrsc.org

A plausible radical mechanism for the C-S bond formation involving this compound could proceed as follows:

Radical Generation : A thiyl radical (RS•) is generated from a suitable precursor (e.g., a thiol, RSH) via photocatalysis or electrochemical oxidation. researchgate.netrsc.org

Radical Addition : The highly reactive thiyl radical adds to the activated C2 position of this compound.

Hydrogen Atom Abstraction/Oxidation : The resulting carbon-centered radical intermediate is then quenched, often by abstracting a hydrogen atom from the reaction medium or by undergoing a final oxidation step to yield the C-S coupled product.

Mechanistic studies using techniques like electron paramagnetic resonance (EPR) and cyclic voltammetry can help confirm the generation of these radical species and determine the rate-limiting step of the process. researchgate.net

Studies of Acid- and Base-Catalyzed Mechanistic Pathways

Acid and base catalysis represent fundamental strategies for activating substrates and facilitating reactions. The structure of this compound, containing a ketone, a nitrile, and an acidic α-hydrogen, makes it highly responsive to both types of catalysis.

In base-catalyzed reactions , a base abstracts the acidic proton from the α-carbon (the carbon between the carbonyl and nitrile groups). This deprotonation generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile. This intermediate can then participate in a variety of bond-forming reactions, such as Michael additions to α,β-unsaturated ketones. mdpi.com The mechanism involves the nucleophilic attack of the enolate on an electrophile, followed by protonation to yield the final product.

In acid-catalyzed reactions , the catalyst (typically a Brønsted or Lewis acid) activates the substrate by interacting with one of the electron-rich functional groups. Most commonly, the acid protonates or coordinates to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. For example, acid-catalyzed cleavage of related moieties can be followed by cyclodehydration to form new heterocyclic systems. mdpi.com

Table 2: Comparison of Acid and Base Catalysis Mechanisms for this compound

| Feature | Base-Catalyzed Pathway | Acid-Catalyzed Pathway |

| Activation Step | Deprotonation of the α-carbon. | Protonation/coordination of the carbonyl oxygen. |

| Key Intermediate | Resonance-stabilized carbanion (enolate). | Protonated carbonyl (oxocarbenium-like) species. |

| Role of Substrate | Acts as a nucleophile precursor. | Acts as an electrophile precursor. |

| Typical Reactions | Michael addition, Aldol condensation, Alkylation. | Nucleophilic addition, Cyclization, Esterification. manchester.ac.uk |

Mechanistic Insights into Transition-Metal-Mediated Transformations

Transition metals can mediate a vast array of chemical transformations by acting as powerful Lewis acids or by enabling novel reaction cycles involving oxidative addition and reductive elimination. For this compound, a transition metal catalyst can coordinate to the carbonyl oxygen or the nitrile nitrogen. This coordination polarizes the C=O or C≡N bond, activating the molecule for nucleophilic attack.

For example, iron(III) chloride (FeCl₃) has been shown to catalyze the selective acylation of amines using 1,3-diketones via C-C bond cleavage. researchgate.net A similar Lewis acid-catalyzed activation of the carbonyl group in this compound could facilitate its use as an acylating agent or as a partner in cross-coupling reactions. In such a mechanism, the coordination of the metal to the carbonyl oxygen would be the initial step, significantly increasing the electrophilic character of the carbonyl carbon and preparing it for subsequent reaction steps.

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. nih.gov These theoretical approaches allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and gain a deeper understanding of the factors that control reactivity and selectivity. nih.gov

For reactions involving this compound, computational studies can be used to:

Map Potential Energy Surfaces : To identify the lowest energy pathway from reactants to products.

Characterize Transition States : To determine the structure and energy (activation barrier) of the highest-energy point along the reaction coordinate. rsc.org

Distinguish Between Mechanisms : To determine whether a reaction is more likely to proceed through a stepwise (e.g., involving a zwitterionic intermediate) or a concerted pathway, or a polar versus a radical pathway, by comparing the activation energies of the competing routes. nih.gov

Analyze Molecular Orbitals : To understand the electronic interactions (e.g., HOMO-LUMO interactions) that govern the reaction's feasibility and regioselectivity.

For example, DFT calculations could be employed to study a cycloaddition reaction involving this compound to predict which regioisomer would be favored and to explain the underlying electronic and steric reasons for that preference. nih.gov

Table 3: Application of Computational Methods in Mechanistic Studies

| Computational Method | Information Gained | Relevance to Mechanism |

| Geometry Optimization | Provides the lowest energy structures of reactants, intermediates, and products. | Confirms the structure of key species in the reaction pathway. |

| Frequency Calculation | Confirms stationary points as minima (real frequencies) or transition states (one imaginary frequency). | Verifies the nature of calculated structures on the potential energy surface. |

| Transition State Search | Locates the structure and energy of the transition state. | Determines the activation energy (kinetic barrier) of a reaction step. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions. | Explains electronic effects, bond polarization, and donor-acceptor interactions. |

Energy Profiles and Transition State Analysis

The mechanism of reactions like the Gewald synthesis is complex and involves several intermediates and transition states. chemrxiv.org Computational studies using DFT have been instrumental in mapping out the energy profiles of these transformations. chemrxiv.org The initial and crucial step in many reactions involving β-ketonitriles is a Knoevenagel condensation. organic-chemistry.orgwikipedia.org This is then followed by a series of steps including the addition of sulfur and subsequent cyclization and aromatization to form the final product. chemrxiv.org

The energy profile of a reaction dictates its kinetics and thermodynamics. Each peak on a reaction coordinate diagram corresponds to a high-energy transition state, while the valleys represent more stable intermediates. The difference in energy between the reactants and the highest energy transition state determines the activation energy, which in turn governs the reaction rate.

In the context of a reaction like the Gewald synthesis, DFT calculations can determine the relative energies of all species along the reaction pathway. For instance, a computational study on the Gewald reaction mechanism elucidated that the process is initiated by a Knoevenagel-Cope condensation. chemrxiv.org This is followed by the opening of the elemental sulfur ring, leading to the formation of various polysulfide intermediates. chemrxiv.org The study highlights that the cyclization of a monosulfide intermediate, followed by aromatization to the thiophene (B33073) product, is the primary thermodynamic driving force of the reaction. chemrxiv.org

A hypothetical energy profile for a key step, such as the initial C-C bond formation in a Knoevenagel-type condensation involving this compound, can be represented in a data table derived from computational analysis.

Table 1: Hypothetical Calculated Energies for a Knoevenagel Condensation Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Aldehyde | 0.0 |

| TS1 | Transition state for C-C bond formation | +15.2 |

| Intermediate 1 | Adduct from C-C bond formation | -5.8 |

| TS2 | Transition state for dehydration | +20.5 |

| Products | α,β-unsaturated nitrile + Water | -10.3 |

Note: The data in this table is illustrative and based on typical values for such reactions. Actual values would require specific DFT calculations for the exact reactants and conditions.

Transition state analysis provides a snapshot of the molecular geometry at the peak of the energy barrier. For the C-C bond-forming step, the transition state would exhibit a partially formed bond between the α-carbon of the nitrile and the carbonyl carbon of the aldehyde, along with a partial breaking of the carbonyl π-bond. Spectroscopic techniques and computational modeling are crucial for characterizing these fleeting structures.

Regioselectivity and Stereoselectivity Predictions

Many reactions involving multifunctional molecules like this compound have the potential to yield multiple isomers, leading to questions of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the Gewald reaction, for example, if an unsymmetrical ketone is used, the initial Knoevenagel condensation can, in principle, occur at either α-position to the carbonyl group. However, the reaction often shows high regioselectivity, which can be explained by analyzing the stability of the possible enolate intermediates and the steric and electronic effects in the corresponding transition states. Computational studies have shown that the polarization induced by electron-releasing groups can lead to high regioselectivity in cycloaddition reactions. rsc.org

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions that create new chiral centers, the relative energies of the transition states leading to different stereoisomers determine the product distribution. For instance, in a Michael addition reaction, the approach of the nucleophile to the α,β-unsaturated system can occur from two different faces, potentially leading to a mixture of enantiomers or diastereomers. The use of chiral catalysts can create a significant energy difference between the diastereomeric transition states, leading to high enantioselectivity. rsc.org

For the Gewald reaction, while the final thiophene ring is aromatic and thus planar, stereocenters can be present in the substituents depending on the starting materials. The stereochemical outcome is determined in the irreversible C-C bond-forming and cyclization steps. DFT calculations can predict the stereoselectivity by comparing the activation energies of the transition states leading to the different stereoisomers. It has been shown that for some reactions involving acetonitrile (B52724) derivatives, the more stable Z-isomer of the product is favored due to thermodynamic control. nih.gov

Table 2: Hypothetical Predicted Selectivity in a Reaction Involving this compound

| Reaction Type | Selectivity Type | Predicted Outcome | Rationale |

| Gewald Reaction | Regioselectivity | High preference for one regioisomer | Steric hindrance and electronic stabilization of the key intermediate. |

| Michael Addition | Stereoselectivity | (Z)-isomer favored | Lower calculated energy of the transition state leading to the (Z)-product, indicating thermodynamic control. nih.gov |

Note: The data in this table is illustrative. The actual selectivity would depend on the specific reaction partners and conditions.

Advanced Applications of 3 4 Methoxyphenyl 3 Oxopropanenitrile As a Synthetic Building Block

Precursor in Pharmaceutical and Medicinal Chemistry

The unique chemical architecture of 3-(4-Methoxyphenyl)-3-oxopropanenitrile allows it to participate in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems. These scaffolds are central to the development of new therapeutic agents.

Synthesis of Biologically Active Scaffolds

This compound is a key starting material for synthesizing numerous heterocyclic compounds that form the core of many biologically active molecules. Its reactivity allows for the construction of fused ring systems that are of great interest in drug discovery.

Notable examples include its use in the synthesis of:

Pyrazolo[3,4-b]pyridines: These fused heterocyclic systems are recognized for their wide range of pharmacological activities, including anticancer properties. The synthesis often involves the reaction of this compound with hydrazine (B178648) derivatives to form an aminopyrazole intermediate, which is then cyclized with other reagents to yield the final pyridine-fused scaffold. sigmaaldrich.com

Pyrimidines: As a class of compounds, pyrimidines are integral to nucleic acids and are a common feature in many approved drugs. Derivatives can be synthesized from chalcones, which themselves can be prepared from precursors related to the methoxyphenyl structure. core.ac.ukgjbeacademia.com

1,3,4-Oxadiazoles: This five-membered heterocycle is a well-known scaffold in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities, including anticancer effects. researchgate.net The synthesis can involve the cyclization of hydrazide derivatives, a pathway accessible from nitrile-containing precursors.

The versatility of this compound makes it a staple in creating libraries of heterocyclic compounds for high-throughput screening in drug discovery programs.

Development of Anti-cancer Agents and Related Compounds

A significant application of this compound in medicinal chemistry is in the development of novel anti-cancer agents. Its role as a precursor to complex heterocyclic structures has been leveraged to create compounds with potent cytotoxicity against various cancer cell lines.

One prominent area of research involves the synthesis of pyrazolo[3,4-b]pyridine derivatives. In one study, this compound was a key reactant in a multi-step synthesis to produce two series of these derivatives. sigmaaldrich.com These compounds were evaluated for their anti-cancer activity against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The resulting molecules were designed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. sigmaaldrich.com

The research yielded several compounds with notable activity. For instance, compound 9a (a pyrazolo[3,4-b]pyridine derivative) showed high potency against the HeLa cell line, while compound 14g was particularly effective against MCF-7 and HCT-116 cell lines, with its activity being comparable to the standard chemotherapy drug doxorubicin. sigmaaldrich.com

Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 9a | HeLa | 2.59 | Doxorubicin | 2.35 | sigmaaldrich.com |

| 14g | MCF-7 | 4.66 | Doxorubicin | 4.57 | sigmaaldrich.com |

| 14g | HCT-116 | 1.98 | Doxorubicin | 2.11 | sigmaaldrich.com |

Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share the core methoxyphenyl group, have been synthesized and tested for anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. sciencedaily.com One of the most active compounds identified was a fluorine-substituted thiophenyltriazole derivative, highlighting the broad potential of scaffolds derived from related precursors. sciencedaily.com

Synthesis of Optically Active Precursors for Antidepressant Drugs

Scientific literature did not yield specific research detailing the use of this compound for the synthesis of optically active precursors for antidepressant drugs. General synthetic routes for antidepressants often involve complex heterocyclic scaffolds, but a direct link to this particular starting material is not established. nih.govnih.gov

Ligand Synthesis, e.g., for Translocator Protein (TSPO)

The translocator protein (TSPO) is a target for diagnostic imaging and therapeutic intervention in neuroinflammation and cancer. nih.gov Various classes of ligands, such as 2-phenylimidazo[1,2-a]pyridines, have been developed to bind to TSPO. nih.govnih.gov Despite the structural similarities of these ligands to scaffolds that could potentially be synthesized from this compound, no specific studies were found that utilize it as a precursor for TSPO ligands.

Utility in Agrochemical and Material Science

Based on a review of available scientific and technical literature, there were no specific applications found for this compound in the fields of agrochemical synthesis (such as herbicides or fungicides) or material science (such as for the development of novel polymers).

Intermediates for Agrochemical Compounds

This compound, also known as 4-methoxybenzoylacetonitrile, serves as a valuable intermediate in the synthesis of various agrochemical compounds. pschemicals.comtcichemicals.com Its utility stems from the reactivity of its ketone and nitrile functional groups, which allows for the construction of complex heterocyclic structures known to possess biological activity. nih.gov The presence of the 4-methoxyphenyl (B3050149) group is also a common feature in molecules designed for agricultural applications. mdpi.comgoogle.com

Research has demonstrated that benzoylacetonitriles, the class of compounds to which this compound belongs, are key starting materials for creating scaffolds with potential herbicidal, fungicidal, and bactericidal properties. nih.govmdpi.com For instance, these intermediates can undergo cyclocondensation reactions to form substituted pyrazoles and triazoles. nih.govmdpi.com Specifically, 3-aryl-3-triazolylpropiophenones, which have been described as effective components in fungicide and herbicide formulations, can be synthesized from precursors derived from related methoxy-substituted aromatic compounds. mdpi.com

The synthesis of complex heterocyclic systems often involves multi-component reactions where the benzoylacetonitrile (B15868) core provides a foundational structure. One such pathway involves the acid-promoted reaction between a benzoylacetonitrile, phenylhydrazine, and a substituted oxindole (B195798) to yield an oxindole-bearing pyrrolo[2,3-c]pyrazole. nih.gov Many heterocyclic compounds synthesized from such versatile intermediates are explored for their potential use in crop protection. researchgate.net

The table below summarizes agrochemical classes that can be derived from benzoylacetonitrile and related precursors.

| Agrochemical Class | Precursor Type | Potential Application | Research Findings |

| Triazole Fungicides | Chalcones derived from 4-methoxybenzaldehyde (B44291) and β-azolyl ketones | Fungicide, Herbicide, Bactericide | 3-Aryl-3-triazolylpropiophenones are described as efficient components in agrochemical formulations. mdpi.com |

| Pyrazole (B372694) Herbicides | Benzoylacetonitriles | Herbicide, Fungicide | Used in multi-component reactions to form complex heterocyclic systems like pyrrolo[2,3-c]pyrazoles. nih.gov |

| Strobilurin Fungicides | Trifluoromethylated intermediates | Fungicide | While not a direct derivative, the synthesis of some modern fungicides like Flufenoxystrobin involves methoxy-substituted phenol (B47542) rings. rhhz.net |

| Insecticides | p-Methoxyphenyl derivatives | Insecticide | The 4-(p-methoxyphenyl) butan-2-ol structure has been identified in natural sources and its derivatives tested for insecticidal properties. google.com |

Precursors for Dyes and Fluorescent Probes

The unique electronic structure of this compound makes it an important precursor in the synthesis of chromophores, which are the parts of a molecule responsible for its color. nih.gov The combination of an electron-withdrawing nitrile group and a keto group, attached to an electron-donating methoxy-substituted phenyl ring, forms a classic "push-pull" system that is fundamental to the design of many organic dyes and functional materials. metu.edu.tr

A significant application is in the one-pot, multi-component synthesis of functional π-systems. nih.gov Research has shown that benzoylacetonitriles can react sequentially to build complex chromophores. For example, an acid-promoted three-component reaction between a benzoylacetonitrile (such as the title compound), phenylhydrazine, and a 3-phenacylideneoxindole produces an oxindole-bearing pyrrolo[2,3-c]pyrazole. nih.gov This resulting scaffold is a chromophore with potential applications in materials science. nih.gov

Furthermore, derivatives of (4-methoxyphenyl)acetonitrile, a closely related precursor, are used to synthesize dipolarophiles like 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. researchgate.net These acrylonitrile (B1666552) derivatives are themselves chromophores used to construct bioactive heterocycles and exhibit interesting molecular structures confirmed by X-ray analysis. researchgate.net The methoxyphenyl group is also a key component in larger chromophoric systems, such as β-methoxyphenyl substituted porphyrins, where it helps to tune the electronic and absorption properties of the molecule, causing red-shifts in the absorption bands. rsc.org

The table below details examples of chromophores synthesized from related precursors.

| Chromophore Type | Synthetic Precursors | Key Reaction Type | Resulting Scaffold |

| Pyrrolo[2,3-c]pyrazole | Benzoylacetonitriles, Phenylhydrazine, 3-Phenacylideneoxindoles | Sequential three-component reaction | Oxindole bearing pyrrolo[2,3-c]pyrazole nih.gov |

| Acrylonitrile Dipolarophile | 3,4,5-Trimethoxybenzaldehyde, (4-Methoxyphenyl)acetonitrile | Base-catalyzed condensation | 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile researchgate.net |

| BODIPY-based Dyes | BODIPY derivatives, Aldehydes with cyano groups | Knoevenagel condensation | Elongated π-conjugated systems for optoelectronics soton.ac.uk |

| Substituted Porphyrins | Pyrrole (B145914), 4-Methoxybenzaldehyde | Condensation reaction | β-Methoxyphenyl substituted meso-tetraphenylporphyrins rsc.org |

Application in Polymer and Resin Production

While direct polymerization of this compound is not extensively documented, its core structural features—the 4-methoxyphenyl group and the activated cyano group—are utilized in the synthesis of specialized polymers and resins. Monomers containing these moieties are valuable for creating polymers with tailored thermal, optical, and physical properties.

The 4-methoxyphenyl group can be incorporated into polymer backbones to enhance properties like thermal stability and solubility. For instance, N-(4-Methoxyphenyl)maleimide has been synthesized and polymerized, both as a homopolymer and a copolymer with methyl acrylate, to study the thermal stability imparted by the methoxy-substituted phenyl ring. humanjournals.com Similarly, 2-(4-Methoxyphenyl)-1,3-butadiene has been synthesized and subjected to highly selective polymerization to create hydrophilic plastic polymers, demonstrating the utility of this monomer in producing materials with specific surface properties. rsc.org

The cyano group, particularly when adjacent to a double bond (cyanoacrylate structure), is a well-known functional group in polymer chemistry. Ring-substituted 2-methoxyethyl phenylcyanoacrylates have been synthesized through Knoevenagel condensation and subsequently copolymerized with styrene. chemrxiv.org This demonstrates a pathway where a cyano-containing monomer can be integrated into common polymer chains, modifying their characteristics. These types of monomers can be used to create polymers for advanced optoelectronic applications. metu.edu.trsoton.ac.uk The development of solvent-free, mechanochemical polymerization methods for conjugated polymers also opens new sustainable routes for producing functional materials from various monomers. rsc.org

The table below lists examples of monomers related to this compound and their applications in polymer science.

| Monomer | Polymer Type | Polymerization Method | Key Feature/Application |

| N-(4-Methoxyphenyl)maleimide | Homopolymer and Copolymer with Methyl Acrylate | Free radical polymerization | Enhanced thermal stability humanjournals.com |

| 2-(4-Methoxyphenyl)-1,3-butadiene | Poly(2-MOPB), Copolymer with Isoprene | Coordination-insertion polymerization | Hydrophilic plastic polymer, Modified high cis-1,4 polyisoprene rsc.org |

| Ring-Substituted Phenylcyanoacrylates | Copolymer with Styrene | Free radical polymerization | Introduction of polar cyano groups to modify polymer properties chemrxiv.org |

| PProDOT Analogues | Conjugated Polymers | Mechanochemical oxidative polymerization | Sustainable synthesis of polymers for organic electronics rsc.org |

Analytical and Spectroscopic Characterization of 3 4 Methoxyphenyl 3 Oxopropanenitrile and Its Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(4-Methoxyphenyl)-3-oxopropanenitrile, NMR is used to confirm that the synthesized product matches the expected structure. tcichemicals.com The analysis of its derivatives showcases the power of both ¹H and ¹³C NMR in identifying specific structural motifs.

In the ¹H NMR spectrum of a derivative, characteristic signals reveal the arrangement of protons. For instance, in derivatives containing the 4-methoxyphenyl (B3050149) group, the aromatic protons typically appear as two distinct doublets in the range of δ 6.8-8.0 ppm, indicative of the para-substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons consistently present as a sharp singlet around δ 3.8 ppm. rsc.orgbeilstein-journals.org The protons of the aliphatic chain connecting the functional groups will have chemical shifts and splitting patterns determined by their neighboring atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon (C=O), the nitrile carbon (C≡N), the aromatic carbons, and the methoxy carbon. For example, in the derivative 3-(4-methoxyphenyl)-2-methylthiophene, the carbon of the methoxy group appears at δ 55.20 ppm, while the aromatic carbons resonate between δ 113.74 and 158.34 ppm. rsc.org The analysis of various derivatives allows for a comprehensive understanding of how structural modifications influence the chemical environment of each nucleus.

Table 1: NMR Spectral Data for Derivatives of this compound

| Compound | Nucleus | Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-(4-methoxyphenyl)-2-methylthiophene rsc.org | ¹H NMR | 7.32 (d, 2H), 7.00 (d, 1H), 6.95 (d, 2H), 3.84 (s, 3H), 2.94 (s, 3H) |

| ¹³C NMR | 158.34, 138.19, 133.24, 129.66, 129.22, 129.16, 121.25, 113.74, 55.20, 14.07 | |

| 3-(4-Methoxyphenyl)pyridine rsc.org | ¹H NMR | 8.60 (s, 2H), 7.65 (d, 1H), 7.35-7.21 (m, 5H), 2.28 (s, 3H) |

| Menthyl 3-(4-methoxyphenyl) oxirane-carboxylate researchgate.net | ¹H NMR | 4.59 (oxirane proton), 3.77 (oxirane proton) |

| ¹³C NMR | 75.3 (oxirane carbon), 56.2 (oxirane carbon) | |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone mdpi.com | ¹H NMR | 8.08 (d, 1H), 7.82-7.71 (m, 2H), 7.63 (d, 2H), 7.42 (d, 1H), 6.98 (d, 1H), 6.94 (d, 2H), 3.97 (s, 3H), 3.95 (s, 3H), 3.87 (s, 3H) |

Note: NMR data is presented for derivatives as detailed spectra for the parent compound were not available in the cited literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption in the region of 2200-2260 cm⁻¹. youtube.com The conjugated ketone (C=O) group will produce a strong absorption band around 1680-1660 cm⁻¹.

Other significant peaks include those for the aromatic C=C stretching vibrations, which are usually found in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the methoxy ether group is expected to show strong bands in the 1250-1000 cm⁻¹ range. researchgate.net Analysis of related compounds confirms these assignments. For instance, the FT-IR spectrum of a derivative, N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide, shows prominent peaks for O-H (3468 cm⁻¹), N-H (3188 cm⁻¹), C=O (1678 cm⁻¹), and C=N (1577 cm⁻¹) stretching vibrations. researchgate.net These spectral analyses confirm the presence of the core functional groups within the molecular structure.

Table 2: Infrared (IR) Spectral Data for Derivatives of this compound

| Compound | Functional Group | Wavenumber (ν, cm⁻¹) |

|---|---|---|

| Menthyl 3-(4-methoxyphenyl) oxirane-carboxylate researchgate.net | O-H stretch (broad) | 3511 |

| C=O stretch (broad) | 1732 | |

| Aromatic C=C stretch | 1614 | |

| Asymmetric C-O-C stretch | 1252 | |

| Symmetric C-O-C stretch | 1148 | |

| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide researchgate.net | O-H stretch | 3468 |

| N-H stretch | 3188 | |

| C=O stretch | 1678 | |

| C=N stretch | 1577 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₀H₉NO₂, the calculated molecular weight is 175.19 g/mol , a value that can be confirmed by MS analysis. tcichemicals.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For example, the HRMS analysis of a derivative, 3-(4-methoxyphenyl)-2-methylthiophene (C₁₂H₁₂OS), yielded a found mass of 204.0612, which is in excellent agreement with the calculated mass of 204.0609. rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures in fields like toxicology and metabolomics. nih.govnih.gov

Table 3: Mass Spectrometry Data for a Derivative of this compound

| Compound | Formula | Technique | Calculated Mass | Found Mass |

|---|

| 3-(4-methoxyphenyl)-2-methylthiophene rsc.org | C₁₂H₁₂OS | HRMS (EI) | 204.0609 | 204.0612 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and packing in the crystal lattice. nih.gov

While the crystal structure for this compound itself is not detailed in the provided results, studies on its derivatives illustrate the utility of XRD. For example, the analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine revealed a monoclinic crystal system with the space group I2/a. nih.gov The study detailed how the four rings of the molecule are not coplanar and how the molecules are linked in the crystal by C—H⋯π interactions. nih.gov Similarly, a comparative study of three N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers showed that despite having very similar bond lengths and angles, they exhibit significantly different C-S-N-C torsion angles, leading to different crystal packing and intermolecular hydrogen bonding networks. mdpi.com This information is critical for understanding the solid-state properties of these materials.

Table 4: Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a | a = 18.331(3) Å, b = 5.7905(10) Å, c = 34.225(6) Å, β = 101.46(2)° | nih.gov |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Monoclinic | P2₁/c | a = 12.028(3) Å, b = 7.411(2) Å, c = 15.659(4) Å, β = 98.49(3)° | mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Orthorhombic | P2₁2₁2₁ | a = 7.375(2) Å, b = 9.873(3) Å, c = 18.995(6) Å | mdpi.com |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Orthorhombic | P2₁2₁2₁ | a = 5.252(2) Å, b = 12.193(5) Å, c = 21.613(9) Å | mdpi.com |

Chromatographic Methods for Purification and Analysis

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. moravek.com For this compound, its purity is typically assessed using Gas Chromatography (GC), with commercial standards often exceeding 98.0%. tcichemicals.com

For its derivatives, High-Performance Liquid Chromatography (HPLC) and column chromatography are extensively used. basicmedicalkey.com Column chromatography is the workhorse method for purifying reaction products, separating the desired compound from byproducts and unreacted starting materials. youtube.com The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is critical for achieving effective separation.

HPLC is a more advanced technique used for both the analysis and purification of compounds. It offers high resolution and sensitivity. For example, a method was developed for the analysis of the related intermediate 3-hydroxy-4-methoxy benzal acrolein using a C18 column with a methanol-water mobile phase. nih.gov The method was validated for linearity, repeatability, and accuracy, demonstrating its suitability for quantitative analysis. nih.gov Similarly, HPLC methods are developed to identify and quantify potential impurities in new active pharmaceutical ingredients (APIs) that are derivatives of 1-(4-methoxyphenyl) structures, ensuring their quality and compliance with regulatory standards. nuph.edu.ua

Future Directions and Emerging Research Avenues for 3 4 Methoxyphenyl 3 Oxopropanenitrile

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant future trend in the synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile and its derivatives is the adoption of green chemistry principles to minimize environmental impact. Research is moving away from conventional methods that often rely on hazardous solvents and reagents, toward more sustainable alternatives.

One promising approach is the use of mechanochemistry, where reactions are induced by grinding solid reactants together, often without any solvent. mdpi.com This technique has been successfully applied to the synthesis of chalcones, which are structurally related to the precursors of this compound. mdpi.com For instance, the reaction of an appropriate aldehyde and ketone can be achieved by simple grinding with a catalytic amount of sodium hydroxide, a method noted for its high atom economy and low environmental factor (E-factor). mdpi.com Other solvent-free methods, such as liquid-assisted ball-milling, are also gaining traction for their efficiency and reduced waste production in creating complex molecules. slideshare.net

The use of novel, recyclable catalysts is another key area. Ionic liquids, particularly those that are biodegradable like choline (B1196258) hydroxide-based variants, are being explored as effective and environmentally friendly catalysts for related syntheses, offering good to excellent yields and simple work-up procedures. The synthesis of various heterocyclic compounds, for which this compound is a precursor, is increasingly being accomplished using green catalysts such as lemon juice extract or reusable resins like Amberlite. chemijournal.com

| Sustainable Method | Catalyst/Medium | Key Advantages | Reference |

| Mechanochemistry | Sodium Hydroxide (catalytic) | Solvent-free, high atom economy, low E-factor | mdpi.com |

| Grinding Technique | Anhydrous Barium Hydroxide | Solvent-free, rapid, mild conditions | chemijournal.com |

| Ionic Liquid Catalysis | Choline Hydroxide | Aqueous medium, biodegradable, catalyst recyclability | |